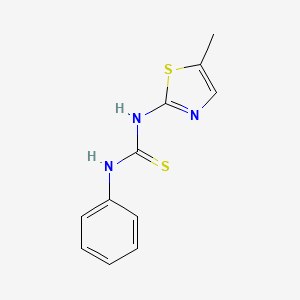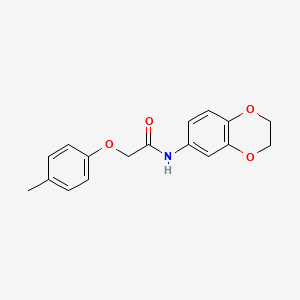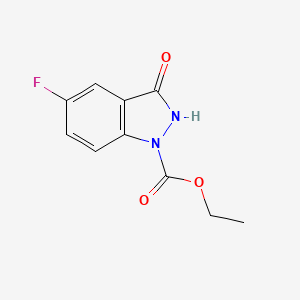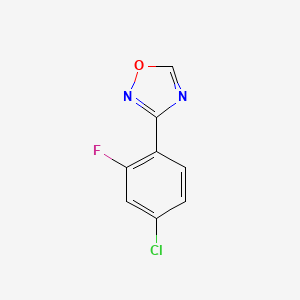![molecular formula C15H22N4O2 B12445340 N-(4-methylphenyl)-N'-[2-(piperazin-1-yl)ethyl]ethanediamide](/img/structure/B12445340.png)
N-(4-methylphenyl)-N'-[2-(piperazin-1-yl)ethyl]ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylphenyl)-N’-[2-(piperazin-1-yl)ethyl]ethanediamide is a synthetic organic compound that belongs to the class of amides. This compound features a piperazine ring, which is a common structural motif in medicinal chemistry due to its presence in many pharmacologically active compounds. The presence of the 4-methylphenyl group adds to its chemical diversity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-N’-[2-(piperazin-1-yl)ethyl]ethanediamide typically involves the following steps:
Formation of the amide bond: This can be achieved by reacting 4-methylbenzoic acid with ethylenediamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Introduction of the piperazine ring: The intermediate product is then reacted with piperazine under reflux conditions in a suitable solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing human error.
化学反应分析
Types of Reactions
N-(4-methylphenyl)-N’-[2-(piperazin-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid.
Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where one of the nitrogen atoms can be alkylated or acylated.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: 4-methylbenzoic acid derivatives.
Reduction: Corresponding amines.
Substitution: N-alkyl or N-acyl piperazine derivatives.
科学研究应用
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving piperazine derivatives.
Medicine: Potential use as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) active drugs.
Industry: As a building block in the synthesis of polymers and other industrial chemicals.
作用机制
The mechanism of action of N-(4-methylphenyl)-N’-[2-(piperazin-1-yl)ethyl]ethanediamide would depend on its specific biological target. Generally, compounds with piperazine rings can interact with neurotransmitter receptors, enzymes, or ion channels. The 4-methylphenyl group may enhance binding affinity or selectivity towards certain molecular targets.
相似化合物的比较
Similar Compounds
N-(4-methylphenyl)piperazine: Lacks the ethanediamide linkage but shares the piperazine and 4-methylphenyl groups.
N-(4-chlorophenyl)-N’-[2-(piperazin-1-yl)ethyl]ethanediamide: Similar structure with a chlorine substituent instead of a methyl group.
N-(4-methylphenyl)-N’-[2-(morpholin-4-yl)ethyl]ethanediamide: Contains a morpholine ring instead of a piperazine ring.
Uniqueness
N-(4-methylphenyl)-N’-[2-(piperazin-1-yl)ethyl]ethanediamide is unique due to the combination of the piperazine ring and the 4-methylphenyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs.
属性
分子式 |
C15H22N4O2 |
|---|---|
分子量 |
290.36 g/mol |
IUPAC 名称 |
N'-(4-methylphenyl)-N-(2-piperazin-1-ylethyl)oxamide |
InChI |
InChI=1S/C15H22N4O2/c1-12-2-4-13(5-3-12)18-15(21)14(20)17-8-11-19-9-6-16-7-10-19/h2-5,16H,6-11H2,1H3,(H,17,20)(H,18,21) |
InChI 键 |
XYBGOFGIUGMDPV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCNCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(thiophen-2-yl)acetamide](/img/structure/B12445269.png)

![1-[(3-Methylthiophen-2-YL)methyl]hydrazine](/img/structure/B12445284.png)
![1-benzyl-3,4-dimethyl-5-{[3-(trifluoromethyl)phenyl]amino}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12445285.png)



![5-(3,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12445322.png)


![1-[(N-acetylglycyl)(propyl)amino]-N-(diphenylmethyl)cyclohexanecarboxamide](/img/structure/B12445328.png)

